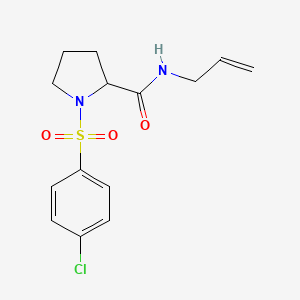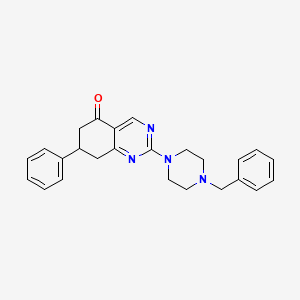![molecular formula C12H15N3O2 B4417232 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417232.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with an ethyl group and a methoxyacetamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism .
Mode of Action
Benzimidazole derivatives that act as allosteric activators of gk increase the enzyme’s catalytic action . This suggests that N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide might interact with its target in a similar manner, leading to changes in the target’s activity.
Biochemical Pathways
If the compound acts as an allosteric activator of gk, it could potentially influence glucose metabolism . GK plays a crucial role in the regulation of blood glucose levels by catalyzing the conversion of glucose to glucose-6-phosphate, the first step in glycolysis .
Result of Action
If the compound acts as an allosteric activator of gk, it could potentially enhance the enzyme’s activity, leading to increased glucose metabolism . This could have therapeutic implications for conditions such as type-2 diabetes .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methoxyacetamide group . One common synthetic route involves the reaction of 1,2-phenylenediamine with acetaldehyde to form the benzimidazole core, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide can be compared with other benzimidazole derivatives such as:
Albendazole: A well-known antiparasitic drug that also contains a benzimidazole ring.
Mebendazole: Another antiparasitic agent with a similar structure and mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(13-11(16)7-17-2)12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYEPKTCPHMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4417150.png)
![N-(2-methylcyclohexyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4417161.png)
![4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID](/img/structure/B4417167.png)

![2-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417181.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4417188.png)
![methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate](/img/structure/B4417198.png)
![5-(2,4-dichlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4417202.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4417214.png)

![N'-(3-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4417236.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4417249.png)

